molecular formula C19H21N5O2S2 B15095891 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B15095891
M. Wt: 415.5 g/mol
InChI Key: JQAKPSJKFZHVGE-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position and an (E)-configured Schiff base moiety (4-dimethylaminophenylmethylidene) at the 4-amino position. The thiadiazole-sulfonamide scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H21N5O2S2/c1-4-18-21-22-19(27-18)23-28(25,26)17-11-7-15(8-12-17)20-13-14-5-9-16(10-6-14)24(2)3/h5-13H,4H2,1-3H3,(H,22,23)

InChI Key

JQAKPSJKFZHVGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under basic conditions.

    Synthesis of the Sulfonamide Intermediate: The sulfonamide group is introduced by reacting the thiadiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Schiff Base: The final step involves the condensation of the sulfonamide intermediate with 4-(dimethylamino)benzaldehyde under acidic conditions to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of antibacterial or antifungal agents.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. The combination of aromatic rings and heterocyclic structures is often found in bioactive molecules, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or dyes. Its structural features may impart desirable properties such as stability, color, or reactivity.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with folate synthesis in bacteria.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiadiazole-Sulfonamide Derivatives

Compound Name Thiadiazole Substituent Schiff Base Component Key Structural Differences
Target Compound 5-Ethyl 4-(Dimethylamino)phenylmethylidene Ethyl group enhances lipophilicity
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) 5-Methyl None (no Schiff base) Methyl group reduces steric hindrance
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl) 4-Chlorobenzylidene Chlorine atom increases electrophilicity
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 5-Methyl (oxazole ring) 2,3-Dihydroxybenzylidene Oxazole replaces thiadiazole; dihydroxy group enables metal chelation

Key Observations :

  • The presence of a Schiff base (imine linkage) in the target compound and (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine introduces planar conjugation, which may enhance binding to biological targets via π-π stacking or hydrogen bonding.

Key Observations :

  • Sulfamethizole’s clinical use as an antibacterial agent underscores the importance of the thiadiazole-sulfonamide framework . The target compound’s ethyl group and Schiff base may expand its activity spectrum.
  • Metal complexes of related compounds (e.g., Co(III), Cu(II)) show improved efficacy, suggesting the target compound could serve as a ligand for metallodrug development .

Biological Activity

The compound 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4SC_{17}H_{20}N_{4}S with a molecular weight of approximately 356.43 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological applications, particularly in medicinal chemistry.

Molecular Structure

PropertyValue
Molecular FormulaC17H20N4S
Molecular Weight356.43 g/mol
InChI KeyZWLPAIPQGKSAAW-YBFXNURJSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some of the proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues.
  • Antimicrobial Properties : Studies indicate that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. The presence of the sulfonamide group may enhance these properties by disrupting bacterial folate synthesis.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that similar compounds with thiadiazole rings exhibited potent antitumor properties against various cancer cell lines, including breast and lung cancers. These compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Studies : Research has indicated that derivatives of thiadiazole exhibit broad-spectrum antimicrobial activity. For instance, one study reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibiotics .
  • Enzyme Inhibition : Another investigation focused on the inhibition of α-amylase by related compounds, revealing that modifications to the thiadiazole structure could enhance inhibitory potency. This suggests potential applications in managing diabetes through carbohydrate metabolism modulation .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeObserved Effects
Thiadiazole DerivativesAntitumorInduction of apoptosis
Sulfonamide CompoundsAntimicrobialBroad-spectrum antibacterial effects
Enzyme Inhibitorsα-Amylase InhibitionReduced glucose absorption

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